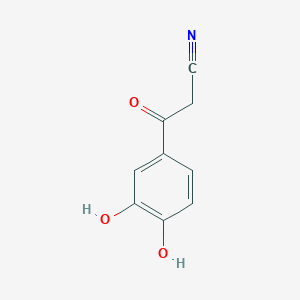
Cyanomethyl-(3,4-dihydroxyphenyl)ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl-(3,4-dihydroxyphenyl)ketone is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) at elevated temperatures . Another method uses vanillin as a starting material, which reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity 3,4-dihydroxybenzonitrile .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
Cyanomethyl-(3,4-dihydroxyphenyl)ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyanomethyl-(3,4-dihydroxyphenyl)ketone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Metal Chelation: The compound can bind to metal ions, preventing them from catalyzing harmful reactions.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of a nitrile group.
3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
3,4-Dihydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of a nitrile group.
Uniqueness: Cyanomethyl-(3,4-dihydroxyphenyl)ketone is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7NO3/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3H2 |
InChI-Schlüssel |
KNNMPDDHEIGMJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CC#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















